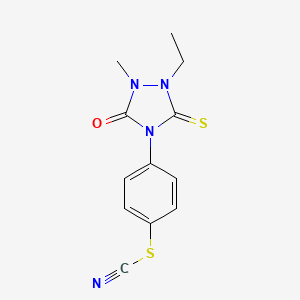
Thiocyanic acid, 4-(tetrahydro-1-oxo-3-thioxo-1H-(1,2,4)triazolo(1,2-a))-2(3H)-yl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanic acid, 4-(tetrahydro-1-oxo-3-thioxo-1H-(1,2,4)triazolo(1,2-a))-2(3H)-yl)phenyl ester is a complex organic compound that belongs to the class of thiocyanates Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-(tetrahydro-1-oxo-3-thioxo-1H-(1,2,4)triazolo(1,2-a))-2(3H)-yl)phenyl ester typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Nucleophilic substitution reactions: Involving the reaction of a phenyl ester with thiocyanic acid derivatives.
Cyclization reactions: To form the triazolo ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Conversion to thiols or amines.
Substitution: Replacement of functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted phenyl esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, thiocyanates are known for their antimicrobial properties. This compound may be investigated for its potential use as an antimicrobial agent or in the development of new pharmaceuticals.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Thiocyanates have been studied for their role in treating various diseases, and this compound may offer new avenues for drug development.
Industry
In industry, thiocyanates are used in the production of dyes, pesticides, and other chemicals. This compound may have applications in these areas due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of thiocyanic acid, 4-(tetrahydro-1-oxo-3-thioxo-1H-(1,2,4)triazolo(1,2-a))-2(3H)-yl)phenyl ester would involve its interaction with specific molecular targets. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor binding: Interacting with cellular receptors to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiocyanic acid derivatives: Such as phenyl thiocyanate and benzyl thiocyanate.
Triazolo compounds: Such as triazolopyrimidines and triazolobenzodiazepines.
Uniqueness
This compound is unique due to its specific structural features, including the triazolo ring and phenyl ester moiety. These features may confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
76995-65-8 |
|---|---|
Molekularformel |
C12H12N4OS2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
[4-(1-ethyl-2-methyl-3-oxo-5-sulfanylidene-1,2,4-triazolidin-4-yl)phenyl] thiocyanate |
InChI |
InChI=1S/C12H12N4OS2/c1-3-15-12(18)16(11(17)14(15)2)9-4-6-10(7-5-9)19-8-13/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
DPEGLNPYTHGXDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=S)N(C(=O)N1C)C2=CC=C(C=C2)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


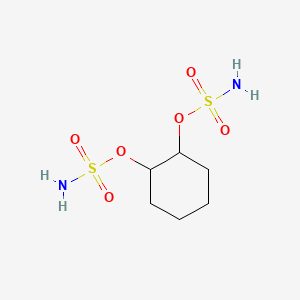

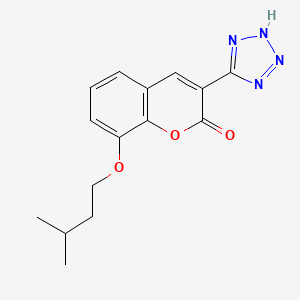
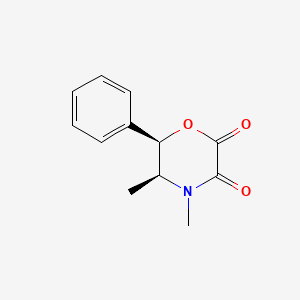
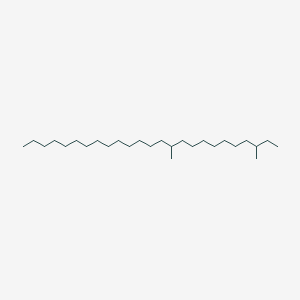
![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)
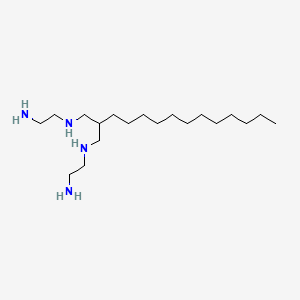
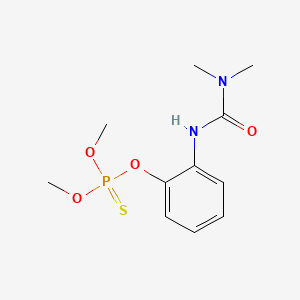
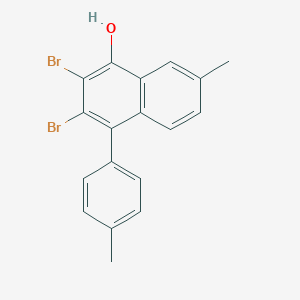
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)
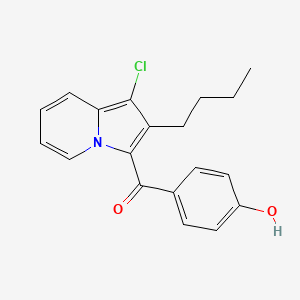
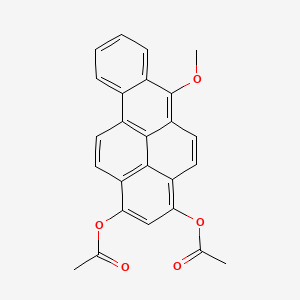
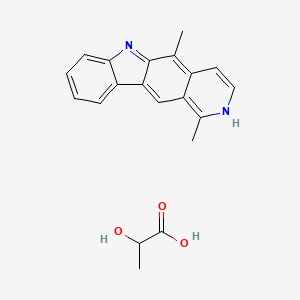
![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
